![molecular formula C14H28O2 B154456 4-tert-Butylcyclohexanone diethyl acetal CAS No. 1900-58-9](/img/structure/B154456.png)
4-tert-Butylcyclohexanone diethyl acetal
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Overview
Description
4-tert-Butylcyclohexanone diethyl acetal is a chemical compound with the molecular formula C14H28O2 . It is also known by other names such as 4-tert-Butyl-1,1-diethoxycyclohexane and 4-t-Butylcyclohexanone diethyl ketal . This compound is widely used in scientific research and offers diverse applications, ranging from the synthesis of pharmaceuticals to catalytic reactions.
Synthesis Analysis
The synthesis of 4-tert-Butylcyclohexanone diethyl acetal can be achieved from the corresponding ketone, 4-tert-butylcyclohexanone, through a reaction with diethyl acetal in the presence of an acid catalyst.Molecular Structure Analysis
The molecule contains a total of 44 bonds, including 16 non-H bonds, 5 rotatable bonds, 1 six-membered ring, and 2 aliphatic ethers . The InChIKey of the compound is QTSXNUWFLGKEKB-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 4-tert-Butylcyclohexanone diethyl acetal are not detailed in the search results, the compound is known to participate in acetal formation reactions. In these reactions, the carbonyl group of the ketone reacts with the acetal to form a gem-diol intermediate, which subsequently loses water to yield the acetal product.Physical And Chemical Properties Analysis
The molecular weight of 4-tert-Butylcyclohexanone diethyl acetal is 228.37 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 5 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 228.208930132 g/mol . The topological polar surface area is 18.5 Ų .Scientific Research Applications
Chemical Structure and Properties
“4-tert-Butylcyclohexanone diethyl acetal” has the molecular formula C14H28O2 and a molecular weight of 228.3709 . It’s also known by its IUPAC name, which is a systematic method of naming chemical substances .
Perfuming Agent
This compound is used as a perfuming agent . Perfuming agents are substances that impart a pleasant odor to products, enhancing the overall user experience. They can be found in a wide range of products, from cosmetics to cleaning supplies .
Cosmetic Applications
In addition to its use as a perfuming agent, “4-tert-Butylcyclohexanone diethyl acetal” is also used in cosmetics . While the specific applications within cosmetics aren’t detailed, it could be used in a variety of products, from skincare to makeup .
Solubility
The solubility of a substance is a key property in many scientific and industrial applications. This compound is soluble in alcohol and ethanol, but insoluble in water . This could make it useful in applications where water resistance is needed, or where the compound needs to be delivered in an alcohol or ethanol-based solution .
Thermodynamic Property Data
Thermodynamic properties are crucial for understanding how a substance behaves under different conditions. The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds, including "4-tert-Butylcyclohexanone diethyl acetal" .
Safety and Hazards
The safety data sheet for 4-tert-Butylcyclohexanone diethyl acetal indicates that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .
Mechanism of Action
Target of Action
It’s known that this compound is often used in organic chemistry reactions, particularly in reduction reactions .
Mode of Action
It’s known that this compound can be involved in reduction reactions . In general, reduction reactions in organic chemistry refer to a change in the electron density at carbon . An oxidation occurs with the loss of C–H bonds or the gain of C–O, C–N, or C–X bonds (X = halide). A reduction occurs with the gain of C–H bonds or cleavage of C–O, C–N, or C–X bonds .
Biochemical Pathways
It’s known that this compound can be involved in reduction reactions, which are common organic redox processes .
Result of Action
It’s known that this compound can be involved in reduction reactions, which can lead to the formation of new chiral centers .
properties
IUPAC Name |
4-tert-butyl-1,1-diethoxycyclohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-6-15-14(16-7-2)10-8-12(9-11-14)13(3,4)5/h12H,6-11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSXNUWFLGKEKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC(CC1)C(C)(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172465 |
Source
|
Record name | 4-t-Butylcyclohexanone diethyl ketal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1900-58-9 |
Source
|
Record name | 4-t-Butylcyclohexanone diethyl ketal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-t-Butylcyclohexanone diethyl ketal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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